5-Chloro-AB-PINACA 5-Chloro-AB-PINACA AB-PINACA is a synthetic cannabinoid recently identified in illegal herbal products. Structurally, this designer drug is developed on an indazole base, which distinguishes it from the many JWH compounds having an indolyl base. 5-chloro AB-PINACA is a derivative of AB-PINACA featuring a chlorine atom added to the terminal carbon of the pentyl group. The physiological and toxicological properties of this compound have not been determined. This product is intended for research and forensic applications.
Brand Name: Vulcanchem
CAS No.: 1801552-02-2
VCID: VC0164140
InChI: InChI=1S/C18H25ClN4O2/c1-12(2)15(17(20)24)21-18(25)16-13-8-4-5-9-14(13)23(22-16)11-7-3-6-10-19/h4-5,8-9,12,15H,3,6-7,10-11H2,1-2H3,(H2,20,24)(H,21,25)/t15-/m0/s1
SMILES: CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCCl
Molecular Formula: C18H25ClN4O2
Molecular Weight: 364.9 g/mol

5-Chloro-AB-PINACA

CAS No.: 1801552-02-2

Cat. No.: VC0164140

Molecular Formula: C18H25ClN4O2

Molecular Weight: 364.9 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-AB-PINACA - 1801552-02-2

Specification

Description AB-PINACA is a synthetic cannabinoid recently identified in illegal herbal products. Structurally, this designer drug is developed on an indazole base, which distinguishes it from the many JWH compounds having an indolyl base. 5-chloro AB-PINACA is a derivative of AB-PINACA featuring a chlorine atom added to the terminal carbon of the pentyl group. The physiological and toxicological properties of this compound have not been determined. This product is intended for research and forensic applications.
CAS No. 1801552-02-2
Molecular Formula C18H25ClN4O2
Molecular Weight 364.9 g/mol
IUPAC Name N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-chloropentyl)indazole-3-carboxamide
Standard InChI InChI=1S/C18H25ClN4O2/c1-12(2)15(17(20)24)21-18(25)16-13-8-4-5-9-14(13)23(22-16)11-7-3-6-10-19/h4-5,8-9,12,15H,3,6-7,10-11H2,1-2H3,(H2,20,24)(H,21,25)/t15-/m0/s1
Standard InChI Key VUPMALPMUYUYES-HNNXBMFYSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCCl
SMILES CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCCl
Canonical SMILES CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCCl

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